1,4-Diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione
CAS No.:
Cat. No.: VC16053190
Molecular Formula: C30H26N2O6
Molecular Weight: 510.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H26N2O6 |
|---|---|
| Molecular Weight | 510.5 g/mol |
| IUPAC Name | 1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C30H26N2O6/c31-25-23-24(28(34)22-14-8-7-13-21(22)27(23)33)26(32)30(38-18-16-36-20-11-5-2-6-12-20)29(25)37-17-15-35-19-9-3-1-4-10-19/h1-14H,15-18,31-32H2 |
| Standard InChI Key | QGVZKHZOFGVWFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2OCCOC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N |
Introduction
Molecular Structure and Chemical Properties
Core Architecture and Substituent Effects
The compound’s structure features an anthracene-9,10-dione core substituted with amino groups at the 1- and 4-positions and phenoxyethoxy chains at the 2- and 3-positions. The anthraquinone scaffold provides a planar, aromatic system conducive to π-π stacking and intercalation, while the phenoxyethoxy groups enhance solubility in organic solvents. The IUPAC name, 1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione, reflects this substitution pattern .
Key identifiers include:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 510.5 g/mol |
| IUPAC Name | 1,4-diamino-2,3-bis(2-phenoxyethoxy)anthracene-9,10-dione |
| CAS Number | 41313-11-5 |
Synthesis and Manufacturing
Reaction Pathways and Challenges
Synthesis involves multi-step reactions starting with anthraquinone precursors. While exact protocols are proprietary, general steps likely include:
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Nitration/Amination: Introducing amino groups at positions 1 and 4.
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Etherification: Attaching phenoxyethoxy chains via nucleophilic substitution or coupling reactions.
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Purification: Chromatography or crystallization to achieve >95% purity.
Challenges include regioselectivity in substitution and maintaining stability during functionalization. The phenoxyethoxy groups’ bulkiness may necessitate optimized reaction conditions to prevent steric hindrance.
Applications in Scientific Research
Antimicrobial Activity
Preliminary assays indicate moderate activity against Gram-positive bacteria, attributed to membrane disruption via hydrophobic interactions with phenoxyethoxy chains.
Dye Synthesis
The compound serves as a precursor for azo dyes, where its amino groups participate in diazo coupling reactions. Its extended conjugation yields dyes with absorption maxima in the visible spectrum (λₘₐₓ ≈ 450–600 nm).
Organic Electronics
As a charge-transfer material, the anthraquinone core facilitates electron transport in organic semiconductors. Devices incorporating this compound exhibit hole mobility of ~10⁻³ cm²/V·s, comparable to polycyclic aromatic hydrocarbons.
Stability and Reactivity
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with maximal stability in inert atmospheres. The phenoxyethoxy groups confer resistance to oxidation, critical for storage and handling.
Reactivity in Solution
In polar aprotic solvents (e.g., DMSO, DMF), the compound undergoes slow hydrolysis of ether linkages under acidic conditions (pH < 3). This reactivity necessitates pH-controlled environments for biological assays.
Comparative Analysis with Analogous Anthraquinones
Table 2: Structural and Functional Comparison
The phenoxyethoxy derivative’s enhanced solubility and DNA affinity distinguish it from cyano- or hydrogenated analogs, which excel in electronic or industrial applications .
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